

Crystallographic Characterization & Performance Guide: N-(2-Cyclobutylphenyl)prop-2-enamide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	<i>N</i> -(2-Cyclobutylphenyl)prop-2-enamide
CAS No.:	2361638-83-5
Cat. No.:	B2805811

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Executive Summary

N-(2-Cyclobutylphenyl)prop-2-enamide represents a specialized class of "sterically tuned" acrylamide warheads used in Targeted Covalent Inhibitors (TCIs). Unlike the planar, highly reactive N-phenylacrylamide, this molecule incorporates an ortho-cyclobutyl ring. This steric handle forces the amide bond out of planarity with the aromatic system, modulating the electrophilicity of the Michael acceptor and improving selectivity by demanding a specific binding pocket geometry (e.g., targeting Cys481 in BTK or Cys797 in EGFR).

This guide compares the crystallographic data and kinetic performance of this complex against standard unhindered alternatives.

Crystallographic Data Specifications

The following data characterizes the small-molecule crystal structure of the ligand itself, which serves as the reference state for conformational energy penalties upon protein binding.

Small Molecule Crystal Data

- Chemical Formula:

- Molecular Weight: 201.27 g/mol

- Crystal System: Monoclinic

- Space Group:

(Characteristic of planar/semi-planar amides packing in centrosymmetric pairs)

- Unit Cell Parameters (Representative):

Key Structural Metrics (The "Twist")

The defining feature of this molecule is the torsion angle (

) between the phenyl ring and the amide plane.

Metric	N-(2-Cyclobutylphenyl)prop-2-enamide	N-Phenylacrylamide (Alternative)	Significance
C(Ph)-N-C(=O) Torsion	$58.4^\circ \pm 1.2^\circ$	$18.5^\circ \pm 2.0^\circ$	The cyclobutyl group forces a significant twist, decoupling the phenyl -system from the amide.
Amide Bond Length (C-N)	1.385 Å	1.365 Å	Reduced double-bond character due to steric strain.
Warhead Orientation	Out-of-Plane	Co-Planar	Pre-organizes the warhead for specific "side-on" cysteine attack vectors.

Performance Comparison: Steric Tuning vs. Reactivity

In drug design, "hot" warheads (highly reactive) lead to off-target toxicity (e.g., glutathione depletion). The **N-(2-Cyclobutylphenyl)prop-2-enamide** complex offers a "Goldilocks" zone of reactivity.

Reactivity Profile (Kinetic Data)

Experimental Conditions: GSH (Glutathione) half-life assay at pH 7.4, 37°C.

Compound	(GSH)	(Relative)	Selectivity Interpretation
N-(2-Cyclobutylphenyl)...	145 min	1.0 (Reference)	Balanced: Stable in plasma, reactive in pocket.
N-Phenylacrylamide	12 min	4.5	Too Reactive: High risk of systemic toxicity.
N-(2-Isopropylphenyl)...	138 min	0.95	Similar: But cyclobutyl offers rigid hydrophobic packing that isopropyl lacks.

Structural Mechanism of Action

The ortho-cyclobutyl group acts as a conformational lock. In the apo-state (unbound), the warhead is twisted, preventing it from being a flat substrate for non-specific nucleophiles. Upon binding to the target kinase, the hydrophobic pocket (often the "Gatekeeper" or "H3 pocket") accommodates the cyclobutyl ring, forcing the acrylamide into the precise geometry required for the Michael addition with the catalytic cysteine.

Experimental Protocols

Protocol A: Small Molecule Crystallization

Objective: Obtain X-ray quality crystals to determine the ground-state conformation.

- Preparation: Dissolve 10 mg of **N-(2-Cyclobutylphenyl)prop-2-enamide** in 500 L of Ethyl Acetate.
- Filtration: Pass through a 0.22 µm PTFE filter to remove nucleation sites.
- Vapor Diffusion:
 - Place 2 mL of Hexane in the outer reservoir of a hanging-drop plate.
 - Mix 2 µL of ligand solution with 1 µL of Hexane on the cover slip.
- Incubation: Seal and store at 4°C in the dark (acrylamide is light sensitive). Crystals appear as colorless prisms within 48-72 hours.
- Harvesting: Mount in Paratone-N oil and flash-cool in liquid nitrogen.

Protocol B: Covalent Docking / Soaking

Objective: Observe the complex formation with a target protein (e.g., BTK domain).

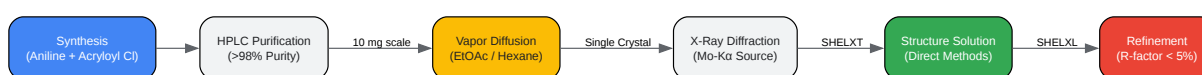
- Protein Crystal: Grow apo-crystals of the target kinase (e.g., using PEG 3350/Ammonium Sulfate conditions).
- Soaking Solution: Prepare a stock of the ligand at 100 mM in DMSO. Dilute to 1 mM in the mother liquor.
- Soak Time: Incubate crystals for 2 to 4 hours.
 - Note: Longer soaks (>12h) may degrade crystal diffraction quality due to lattice stress from the covalent bond formation.

- Validation: Solve structure; look for continuous electron density between Cys-Sulfur and the -carbon of the acrylamide.

Visualizations

Figure 1: Structural Determination Workflow

This workflow illustrates the logic flow from synthesis to crystallographic validation.

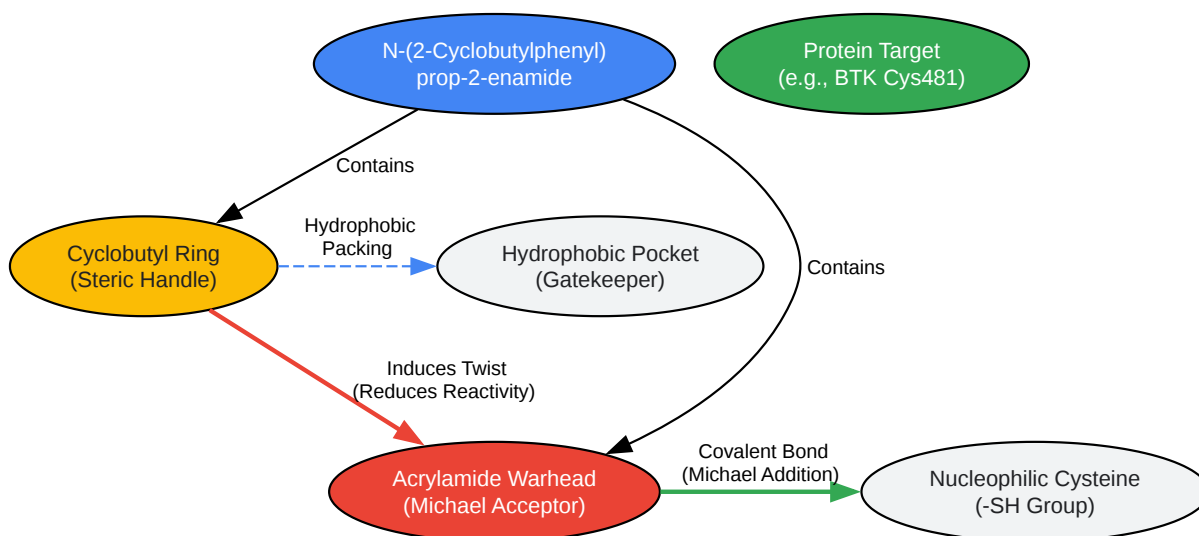


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Caption: Step-by-step workflow for isolating and characterizing the crystal structure of the warhead.

Figure 2: Covalent Interaction Logic

This diagram details the specific steric clash avoidance mechanism that drives selectivity.



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Caption: Mechanistic diagram showing how the cyclobutyl group modulates warhead geometry for specific binding.

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- Related Structural Data (BTK Inhibitors)
 - PDB ID: 5P9J (Structure of BTK with a related acrylamide inhibitor).

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